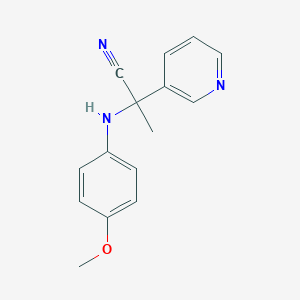![molecular formula C15H11N3OS B13747876 2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol CAS No. 1132827-30-5](/img/structure/B13747876.png)
2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazo[2,1-b][1,3]benzothiazole core, which is known for its biological activity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol typically involves the condensation of 2-aminobenzothiazole with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon and hydrogen gas are frequently used for reduction reactions.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions like reflux in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol involves its interaction with cellular targets and pathways. As a radiosensitizer, it enhances the generation of free radicals and inhibits DNA repair mechanisms, leading to increased DNA damage and cell death in cancer cells. The compound’s ability to bind to specific proteins and enzymes also contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol
- 2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol
- 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol
Uniqueness
2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol is unique due to its amino group, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry. Its effectiveness as a radiosensitizer also sets it apart from other similar compounds .
Propiedades
Número CAS |
1132827-30-5 |
|---|---|
Fórmula molecular |
C15H11N3OS |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)imidazo[2,1-b][1,3]benzothiazol-6-ol |
InChI |
InChI=1S/C15H11N3OS/c16-10-3-1-9(2-4-10)12-8-18-13-6-5-11(19)7-14(13)20-15(18)17-12/h1-8,19H,16H2 |
Clave InChI |
HTPOSANNBYPDRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)O)SC3=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)







![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)



